molecular formula C12H10N2O B1644269 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde CAS No. 915921-67-4

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1644269
CAS No.: 915921-67-4
M. Wt: 198.22 g/mol
InChI Key: CMYMYMDKEWWXKA-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.2 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a methyl group on the phenyl ring and an aldehyde group on the pyrimidine ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3-methylbenzaldehyde with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of a condensation reaction where 3-methylbenzaldehyde reacts with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Methylphenyl)pyrimidine-5-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

  • 2-(3-Methylphenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Methylphenyl)pyrimidine-5-carbaldehyde
  • 2-(3-Methylphenyl)pyridine-5-carbaldehyde

Comparison: 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the pyrimidine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, the position of the methyl group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction outcomes and biological activities .

Properties

IUPAC Name

2-(3-methylphenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-3-2-4-11(5-9)12-13-6-10(8-15)7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYMYMDKEWWXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251494
Record name 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-67-4
Record name 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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